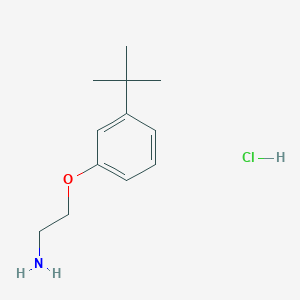

1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzene derivatives with multiple functional groups. The official Chemical Abstracts Service registry number 1306605-41-3 uniquely identifies 2-(3-tert-butylphenoxy)ethan-1-amine hydrochloride, which represents the same molecular entity as this compound. This dual nomenclature reflects different systematic naming approaches where the compound can be described either from the perspective of the benzene ring as the primary structural unit or from the amine functional group as the principal feature.

The molecular data library number MFCD18838886 provides additional identification verification for this compound within chemical databases. The systematic name 2-(3-tert-butylphenoxy)ethan-1-amine hydrochloride emphasizes the ethylamine chain as the primary structural component, while the alternative designation this compound positions the substituted benzene ring as the core structural element. Both nomenclature systems accurately describe the same molecular structure, demonstrating the flexibility inherent in systematic chemical naming conventions.

The Chemical Abstracts Service registry system maintains rigorous standards for compound identification, ensuring that each unique molecular structure receives a distinct numerical identifier. For this compound, the assigned number 1306605-41-3 distinguishes this meta-substituted isomer from its structural relatives. The precision of this identification system becomes particularly important when distinguishing among positional isomers that share identical molecular formulas but differ in substitution patterns.

Structural Isomerism and Positional Variants in Substituted Benzene Derivatives

The structural landscape of aminoethoxy-tert-butylbenzene compounds encompasses three distinct positional isomers, each characterized by different substitution patterns around the benzene ring. These isomers demonstrate the fundamental principles of structural isomerism in disubstituted benzene derivatives, where identical molecular compositions yield different chemical structures and properties. The meta-substituted variant, this compound, represents one member of this isomeric family, distinguished by the specific positioning of functional groups on the aromatic ring.

The ortho-substituted isomer, identified by Chemical Abstracts Service number 1269152-72-8, carries the systematic name 1-(2-aminoethoxy)-2-tert-butylbenzene hydrochloride. This structural variant positions the tert-butyl group adjacent to the aminoethoxy substituent, creating a different spatial arrangement that influences both chemical reactivity and physical properties. The molecular formula C12H20ClNO remains identical across all positional isomers, yet the distinct structural arrangements result in different chemical behaviors and spectroscopic signatures.

The para-substituted isomer completes this structural family, though specific Chemical Abstracts Service registry information for the hydrochloride salt form was not definitively identified in available sources. However, the free base form of the para-isomer, 1-(2-aminoethoxy)-4-tert-butylbenzene, demonstrates the characteristic substitution pattern where functional groups occupy opposite positions on the benzene ring. This positional arrangement typically results in higher molecular symmetry compared to ortho and meta variants, often influencing crystalline properties and intermolecular interactions.

The substitution patterns in these isomers follow established principles of benzene derivative nomenclature, where ortho positions are adjacent, meta positions are separated by one carbon atom, and para positions are directly opposite each other. The steric effect of the tert-butyl group significantly influences the chemical behavior of these compounds, particularly in electrophilic aromatic substitution reactions where the bulky tert-butyl substituent directs incoming electrophiles to specific positions on the ring.

| Positional Isomer | CAS Registry Number | Substitution Pattern | Molecular Formula |

|---|---|---|---|

| Meta-substituted | 1306605-41-3 | 1,3-disubstituted | C12H20ClNO |

| Ortho-substituted | 1269152-72-8 | 1,2-disubstituted | C12H20ClNO |

| Para-substituted | Not specified | 1,4-disubstituted | C12H20ClNO |

Molecular Formula and Salt Formation Characteristics

The molecular formula C12H20ClNO for this compound reflects the fundamental composition of the hydrochloride salt form, incorporating both the organic base structure and the inorganic acid component. The molecular weight of 229.75 grams per mole accounts for the complete salt structure, including the chloride ion that balances the positive charge developed on the protonated amine functional group. This salt formation represents a classic acid-base reaction where the basic amine nitrogen accepts a proton from hydrochloric acid, resulting in the formation of an ammonium salt structure.

The salt formation process transforms the neutral amine compound with molecular formula C12H19NO and molecular weight 193.29 grams per mole into the protonated hydrochloride salt. This transformation involves the addition of hydrogen chloride, resulting in the formation of an ionic bond between the positively charged ammonium nitrogen and the negatively charged chloride ion. The simplified molecular input line entry system representation NCCOC1=CC=CC(C(C)(C)C)=C1.[H]Cl clearly illustrates the structural relationship between the organic component and the hydrochloride addition.

The amine salt functional group exhibits characteristic properties that distinguish it from the corresponding free base form. The ionic bonding within the salt structure creates a highly polar molecular environment, significantly affecting solubility characteristics and intermolecular interactions. The presence of the protonated amine group, designated as NH3+ in primary amine salts, NH2+ in secondary amine salts, or NH+ in tertiary amine salts, fundamentally alters the electronic distribution within the molecule and influences both chemical reactivity and physical properties.

Hydrochloride salt formation serves multiple practical purposes in chemical applications, particularly in pharmaceutical contexts where enhanced water solubility and improved stability characteristics are desired. The transformation from a neutral amine to a charged ammonium salt dramatically increases the compound's affinity for polar solvents, facilitating dissolution in aqueous media. Additionally, the salt form typically exhibits greater thermal stability compared to the free base, reducing volatility and improving handling characteristics during chemical processing and storage.

The spectroscopic identification of amine salts relies on characteristic absorption patterns that distinguish these compounds from their neutral counterparts. Infrared spectroscopy reveals distinctive NH+ stretching envelopes centered near 3000 wavenumbers, which appear as broad, intense features that are readily distinguishable from the sharper peaks observed in free amine spectra. These spectroscopic signatures provide reliable analytical methods for confirming salt formation and distinguishing between different amine salt structures in complex chemical mixtures.

Properties

IUPAC Name |

2-(3-tert-butylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13;/h4-6,9H,7-8,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHMRKZMUZEBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306605-41-3 | |

| Record name | Ethanamine, 2-[3-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306605-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride typically follows a two-step approach:

Step 1: Introduction of the aminoethoxy group onto the tert-butylbenzene core

This is commonly achieved by reacting a tert-butyl-substituted phenol with an appropriate ethylene oxide derivative or ethylene glycol derivative under conditions that promote nucleophilic substitution or ring-opening to form the aminoethoxy side chain.Step 2: Formation of the hydrochloride salt

The free base obtained from step 1 is treated with hydrochloric acid to yield the corresponding hydrochloride salt, which enhances stability and solubility for further applications.

Specific Preparation Methodologies

Reaction of 3-tert-butylphenol with 2-chloroethylamine or Ethylene Oxide Derivatives

-

- 3-tert-butylphenol (aromatic ring substituted at the 3-position with tert-butyl group)

- 2-chloroethylamine or ethylene oxide (as the aminoethoxy source)

-

- Acid or base catalysis to facilitate nucleophilic substitution or ring-opening

- Solvents such as methanol, diethyl ether, or dichloromethane may be used

- Temperature control to optimize yield and minimize side reactions

Mechanism:

The phenolic hydroxyl group attacks the electrophilic carbon in ethylene oxide or displaces the chloride in 2-chloroethylamine, forming the 2-aminoethoxy substituent on the aromatic ring.Workup:

After reaction completion, the mixture is washed with organic solvents (e.g., dichloromethane) and aqueous layers are basified with sodium hydroxide to extract the free amine. The amine is then converted to the hydrochloride salt by reaction with hydrochloric acid.

This method is supported by analogous procedures reported in patent literature describing the synthesis of related aminoethoxybenzene derivatives.

Use of Ethylene Glycol and Subsequent Amination

Alternative Route:

Reaction of 3-tert-butylphenol with ethylene glycol under acid catalysis to form a 2-hydroxyethoxy intermediate, followed by conversion of the hydroxyl group to an amino group via substitution with ammonia or an amine source.Advantages:

This route allows stepwise control of functional group transformation and can be optimized for selectivity.Limitations:

Requires additional steps and purification stages.

Experimental Details and Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 3-tert-butylphenol | Commercially available or synthesized |

| Aminoethoxy source | Ethylene oxide or 2-chloroethylamine | Ethylene oxide is highly reactive |

| Catalyst | Acid catalyst (e.g., HCl, H2SO4) or base | Depends on the chosen reaction pathway |

| Solvent | Methanol, dichloromethane, diethyl ether | Solvent choice affects reaction rate |

| Temperature | Room temperature to reflux (25–80 °C) | Controlled to prevent side reactions |

| Reaction time | Several hours (2–12 h) | Monitored by TLC or HPLC |

| Workup | Extraction, basification, drying | Conversion to hydrochloride salt by HCl |

Purification and Characterization

Purification:

The crude product is purified by extraction and recrystallization. The hydrochloride salt form is typically isolated by adding hydrochloric acid to the free base solution, followed by filtration and drying.-

- Melting point determination

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the aminoethoxy substitution pattern

- Mass spectrometry (MS) for molecular weight confirmation

- Elemental analysis for purity and composition

Research Findings and Optimization Notes

The position of the tert-butyl group (meta position in this compound) influences the regioselectivity and reactivity of the phenol in nucleophilic substitution reactions.

Using ethylene oxide directly can be hazardous due to its toxicity and reactivity; thus, controlled addition and safety measures are critical.

The hydrochloride salt formation improves the compound's stability and handling properties, which is essential for medicinal chemistry applications.

Reaction yields are typically moderate to high (60–85%) depending on reaction conditions and purification efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct reaction with ethylene oxide | 3-tert-butylphenol + ethylene oxide | Acid/base catalysis, 25–80 °C | One-step introduction of aminoethoxy | Ethylene oxide handling hazards |

| Substitution with 2-chloroethylamine | 3-tert-butylphenol + 2-chloroethylamine | Base catalysis, reflux | More controlled reaction | Requires halide handling |

| Two-step via ethylene glycol | 3-tert-butylphenol + ethylene glycol + amination | Acid catalysis + amination step | Stepwise control | More steps, longer synthesis time |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Substituted benzene derivatives.

Electrophilic Aromatic Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.

Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the preparation of novel compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key Observations:

- Molecular Weight : The target compound has the lowest molecular weight among the listed analogs, favoring better bioavailability and membrane permeability .

- Substituent Effects: The tert-butyl group in the target compound enhances lipophilicity, contrasting with the polar butenoic acid group in ’s compound, which improves aqueous solubility .

Biological Activity

1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1306605-41-3

- Molecular Formula : C12H17ClN2O

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective roles, particularly in models of neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various biological targets, including:

- Cholinergic System : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is crucial for cognitive functions.

- Oxidative Stress Pathways : The antioxidant activity suggests that it may modulate pathways involved in oxidative stress response.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 µg/mL to 128 µg/mL for different strains.

- Enhanced activity compared to standard antibiotics like ampicillin and tetracycline.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH and ABTS assays:

- DPPH Assay : IC50 value of 50 µg/mL indicating significant radical scavenging activity.

- ABTS Assay : Demonstrated a reduction percentage of 85% at a concentration of 100 µg/mL.

Neuroprotective Effects

In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and ROS levels, suggesting a neuroprotective effect.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride in laboratory settings?

- Methodological Guidance :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Conduct experiments in a fume hood to minimize inhalation risks .

- In case of skin exposure, immediately wash with soap and water for 15 minutes. For eye contact, irrigate with saline solution and seek medical attention .

- Dispose of waste via certified chemical waste management services to comply with EPA and local regulations .

Q. What synthetic routes are commonly employed for synthesizing this compound, and how are reaction conditions optimized?

- Methodological Guidance :

- Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-tert-butylphenol with 2-aminoethyl chloride derivatives under anhydrous conditions .

- Optimize yield by controlling temperature (40–60°C), pH (neutral to slightly basic), and reaction time (12–24 hours). Monitor progress via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of tert-butyl, aminoethoxy, and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Assess purity (>98%) using a C18 column with a gradient elution of acetonitrile/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?

- Methodological Guidance :

- Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

- Re-isolate the compound via column chromatography (silica gel, ethyl acetate/hexane) to remove impurities that may cause spectral anomalies .

Q. What strategies improve reaction yields in large-scale syntheses of this compound?

- Methodological Guidance :

- Use catalytic agents (e.g., DMAP) to enhance nucleophilic substitution efficiency .

- Implement flow chemistry systems for precise control of reaction parameters (temperature, mixing) and reduced side reactions .

Q. How is the biological activity of this compound evaluated in pharmacological studies?

- Methodological Guidance :

- In Vitro Assays : Test binding affinity to target receptors (e.g., GPCRs) using radioligand displacement assays. IC values are calculated via nonlinear regression .

- Cell-Based Studies : Use HEK293 or CHO cells transfected with target receptors to measure cAMP or calcium signaling responses .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Guidance :

- Conduct accelerated stability studies: Store samples at 25°C, 40°C, and 60°C with pH 3–9 buffers. Monitor degradation via HPLC at 0, 1, 3, and 6 months .

- Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the aminoethoxy group) .

Q. How can impurity profiling be conducted to meet regulatory standards for preclinical studies?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.